N-[(4-chlorophenyl)methyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide
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Overview
Description
N-[(4-chlorophenyl)methyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide: is a synthetic organic compound that belongs to the class of isoxazole derivatives This compound is characterized by the presence of a chlorobenzyl group, a methyl group, and a phenyl group attached to an isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(4-chlorophenyl)methyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an α,β-unsaturated carbonyl compound and hydroxylamine. The reaction is usually carried out under acidic or basic conditions to facilitate the cyclization process.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced through a nucleophilic substitution reaction using 4-chlorobenzyl chloride and a suitable nucleophile, such as an amine or an alcohol.
Attachment of the Methyl and Phenyl Groups: The methyl and phenyl groups can be introduced through various methods, including Friedel-Crafts alkylation or acylation reactions, using appropriate reagents and catalysts.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and efficient purification techniques. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the carbonyl group or the isoxazole ring, resulting in the formation of alcohols or amines.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles, such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH), potassium carbonate (K2CO3), and various amines or thiols.
Major Products:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
Chemistry: N-[(4-chlorophenyl)methyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide is used as a building block in the synthesis of various complex organic molecules
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Isoxazole derivatives, including this compound, have shown promising activity against various biological targets, including enzymes, receptors, and microorganisms.
Medicine: The compound is investigated for its potential therapeutic applications. Isoxazole derivatives have been explored for their anti-inflammatory, antimicrobial, and anticancer properties. This compound may serve as a lead compound for the development of new drugs.
Industry: In the industrial sector, this compound is used in the development of new materials with specific properties. Its unique chemical structure allows for the design of materials with enhanced stability, reactivity, and functionality.
Mechanism of Action
The mechanism of action of N-[(4-chlorophenyl)methyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use. For example, in antimicrobial applications, the compound may inhibit the growth of microorganisms by interfering with essential metabolic pathways.
Comparison with Similar Compounds
- N-(4-chlorobenzyl)-N-methylbenzene-1,4-disulfonamide
- 4-(4-chlorobenzyl)pyridine
- 4-chlorobenzyl chloride
Comparison: N-[(4-chlorophenyl)methyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide is unique due to its isoxazole ring structure, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity patterns, biological activities, and potential applications. For instance, the presence of the isoxazole ring can enhance its stability and specificity in binding to biological targets, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C18H15ClN2O2 |
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Molecular Weight |
326.8 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C18H15ClN2O2/c1-12-16(17(21-23-12)14-5-3-2-4-6-14)18(22)20-11-13-7-9-15(19)10-8-13/h2-10H,11H2,1H3,(H,20,22) |
InChI Key |
VHQMQINQWDNZLT-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NCC3=CC=C(C=C3)Cl |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NCC3=CC=C(C=C3)Cl |
solubility |
1.3 [ug/mL] |
Origin of Product |
United States |
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